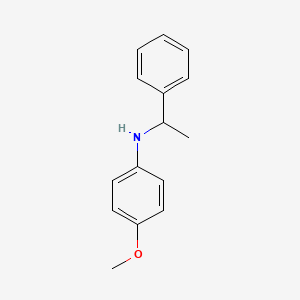

4-methoxy-N-(1-phenylethyl)aniline

货号 B2375982

CAS 编号:

2743-01-3

分子量: 227.307

InChI 键: QKBUMGWVDNFABU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

4-methoxy-N-(1-phenylethyl)aniline is a chemical compound with the molecular formula C15H17NO . It appears as a white solid . This compound is part of a collection of unique chemicals provided to early discovery researchers .

Molecular Structure Analysis

The molecular structure of 4-methoxy-N-(1-phenylethyl)aniline consists of a methoxy group (OCH3) attached to an aniline (C6H5NH2) molecule . The compound also contains a phenylethyl group .Chemical Reactions Analysis

The metabolic pathways of similar compounds, like fentanyl analogs, generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .Physical And Chemical Properties Analysis

4-methoxy-N-(1-phenylethyl)aniline has a molecular weight of 227.31 g/mol . It is a white solid and is stored in a 2-8°C refrigerator .属性

IUPAC Name |

4-methoxy-N-(1-phenylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12(13-6-4-3-5-7-13)16-14-8-10-15(17-2)11-9-14/h3-12,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBUMGWVDNFABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701103632 | |

| Record name | 4-methoxy-N-(1-phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780926 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-methoxy-N-(1-phenylethyl)aniline | |

CAS RN |

2743-01-3 | |

| Record name | 4-methoxy-N-(1-phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

N-(α-methyl benzylidene)-p-anisidine (VII) prepared by the procedure described in example IVA was hydrogenated using 5% Pd/C as the catalyst and 95% ethanol as the solvent to give N-(α-methyl benzyl)-p-anisidine (VIII). VIII had a melting point of 64° C.

Citations

For This Compound

54

Citations

In the glovebox, a thick-walled Schlenk bomb was charged with trans-4-aminocyclohexanol (2.00 g, 0.017 mol). To the flask, 2-iodopropane (17.4 mL, 0.17 mol) was added in one shot …

Number of citations: 0

scholar.archive.org

Catalytic hydroaminations are one of the most sustainable CN bond‐forming processes as a result of 100 % atom economy and the availability of substrates. Here, it is shown that the …

Number of citations: 75

chemistry-europe.onlinelibrary.wiley.com

A stable palladium hydride catalyzed intermolecular hydroamination reaction for vinylarenes has been developed. The metal hydride catalyst was prepared by treating PdLCl 2 (L=…

Number of citations: 8

onlinelibrary.wiley.com

The asymmetric amination of aryl halides with racemic amines was examined in the presence of a transition metal complex having a chiral ligand. The yield and enantioselectivity of the …

Number of citations: 25

www.sciencedirect.com

Chlorodiphenylphosphine, imidazole, and molecular iodine in refluxing dichloromethane are used for the efficient preparation of amides under mild reaction conditions. This reagent …

Number of citations: 10

cdnsciencepub.com

A new phenoxide chelated [Ir(NHC)Cp*Cl] (NHC = N-heterocyclic carbene; Cp* = pentamethylcyclopentadienyl) complex (3) has been prepared by reaction of [IrCp*Cl 2 ] 2 with an in …

Number of citations: 43

pubs.acs.org

The reduction of the carbon–nitrogen double bond is an important transformation. Here we report our studies on a family of chiral organic catalysts able to promote the stereoselective …

Number of citations: 68

www.sciencedirect.com

We report a Chan–Lam coupling reaction of benzylic and allylic boronic esters with primary and secondary anilines to form valuable alkyl amine products. Both secondary and tertiary …

Number of citations: 14

pubs.acs.org

The synthesis and characterization of seven new Ir III complexes containing o‐phenoxide or o‐naphthoxide chelated N‐heterocyclic carbene ligands is reported herein. The crystal …

Number of citations: 5

chemistry-europe.onlinelibrary.wiley.com

Chemistry is described as a central science, wherein phenomena are defined at a molecular level. Organic synthesis is at the heart of this science, in which development and invention …

Number of citations: 5

rosdok.uni-rostock.de

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2375899.png)

![tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate;oxalic acid](/img/structure/B2375900.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2375908.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2375909.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2375910.png)

![Tert-butyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate](/img/structure/B2375912.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2375918.png)

![3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2375919.png)